1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde
Description
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a cyclobutyl substituent at the 1-position and a formyl group at the 4-position of the triazole ring. The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry and materials science . The cyclobutyl group introduces conformational rigidity and strain, which may influence binding affinity and pharmacokinetic properties compared to bulkier or planar substituents (e.g., phenyl or naphthyl groups).
Properties
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-Cyclobutyl-1,2,3-Triazole Core
-
- Cyclobutyl azide or cyclobutyl-substituted alkynes
- Terminal alkynes or azides respectively
Method:
The CuAAC reaction between cyclobutyl azide and an alkyne bearing a protected aldehyde group or a precursor that can be converted to an aldehyde post-cyclization is the most straightforward strategy. This reaction proceeds under copper(I) catalysis (e.g., CuSO4 with sodium ascorbate as reducing agent) in solvents such as t-butanol/water or 1,4-dioxane at room temperature or mild heating.
Introduction of the Aldehyde Group at the 4-Position
Approach 1: Post-Cyclization Functionalization
After forming the 1-cyclobutyl-1,2,3-triazole core, selective formylation at the C4 position can be achieved via directed lithiation followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide) or paraformaldehyde. This requires regioselective deprotonation at the 4-position, which can be challenging but feasible with strong bases (e.g., n-BuLi) under controlled conditions.Approach 2: Using Formylated Alkynes or Azides
Alternatively, using alkynes or azides pre-functionalized with aldehyde groups or masked aldehydes (e.g., acetals) in the CuAAC reaction allows direct incorporation of the aldehyde functionality into the triazole ring system during cyclization.
Representative Reaction Scheme and Conditions
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis:
Some reports describe three-component reactions involving cyclobutyl halides, sodium azide, and aldehydes or aldehyde precursors under copper catalysis to directly yield N-substituted triazole aldehydes with good yields and regioselectivity.Oxidative Cyclization Methods:
Using copper-catalyzed oxidative cyclization of hydrazones or tosylhydrazones derived from cyclobutyl aldehydes can also yield substituted triazoles, including aldehyde-functionalized derivatives, under mild conditions.
Research Findings and Mechanistic Insights
The CuAAC reaction mechanism involves the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle intermediate, followed by ring contraction and protonation to yield the triazole.
Regioselectivity is controlled by the copper catalyst, favoring 1,4-disubstituted triazoles, which is essential for obtaining the desired substitution pattern in this compound.
Post-cyclization formylation is facilitated by the acidity of the C4 proton on the triazole ring, enabling selective lithiation and electrophilic substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being explored for its anticancer, antifungal, and antituberculosis properties.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the catalytic domain of topoisomerase IV in gram-positive bacteria . The compound’s antioxidant properties are due to its ability to scavenge free radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde with structurally analogous triazole-4-carbaldehydes, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Findings and Discussion
Substituent Effects on Activity :
- Electron-Withdrawing Groups (e.g., 4-nitrophenyl): Enhance cholinesterase inhibition due to improved electrophilicity and binding to catalytic serine residues .
- Hydrophobic Substituents (e.g., phenethyl): Increase membrane permeability and target engagement in hydrophobic enzyme pockets .
- Cyclobutyl Group : The strained four-membered ring may reduce metabolic degradation compared to linear alkyl chains, though experimental validation is needed.
Synthetic Accessibility :
- Phenyl and nitrophenyl derivatives are widely synthesized via CuAAC in aqueous media, offering high yields (>85%) .
- Methyl and ethyl variants are synthesized via alkylation, achieving >90% purity for industrial use .
Structural Insights :
Biological Activity
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 195.22 g/mol
IUPAC Name : this compound
The compound features a cyclobutyl group attached to the triazole ring, influencing its steric and electronic properties. The triazole ring is known for its ability to mimic biologically active molecules, allowing it to interact with various biological targets effectively.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects. The triazole moiety serves as a bioisostere for other biologically active compounds, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : Similar triazole compounds have demonstrated inhibitory effects against various bacterial strains. One study reported that derivatives comparable to this compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
-
Case Study 1: Antiproliferative Effects
A comparative study evaluated the antiproliferative activity of various triazole derivatives against leukemia cell lines. The results indicated that:
This study demonstrated that the compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Compound A K-562 0.5 Compound B HL-60 0.8 1-Cyclobutyl Triazole Jurkat 0.6
Research Findings on Mechanisms
Further investigations into the mechanisms underlying the anticancer effects revealed:
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells through the activation of caspases and the modulation of mitochondrial membrane potential .
- Cell Cycle Arrest : Studies indicated that treatment with this triazole derivative led to cell cycle arrest at the G1 phase in various cancer cell lines .
Q & A
Basic Question: What are the optimal synthetic routes for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The most common synthesis involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key steps include:
- Azide Preparation : Cyclobutyl azide can be synthesized via nucleophilic substitution of cyclobutyl bromide with sodium azide.
- Alkyne Functionalization : Propargyl aldehyde derivatives are used to introduce the aldehyde group.
- Click Reaction : Cyclobutyl azide and the alkyne undergo CuAAC in a solvent like DMSO or DCM at 25–60°C, with copper(I) iodide as a catalyst .
Optimization Tips : - Use microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity.
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography with ethyl acetate/hexane gradients.
Advanced Question: How does the electron-donating/withdrawing nature of the cyclobutyl substituent influence the stability and reactivity of the triazole-aldehyde moiety?
Methodological Answer:
The cyclobutyl group, a strained aliphatic ring, exhibits moderate electron-donating effects due to hyperconjugation. This impacts:
- Thermal Stability : Electron-rich substituents at the triazole 1-position suppress ring-degenerate rearrangements. For example, 1-phenyl analogs with electron-rich groups showed no rearrangement at room temperature, while electron-poor substituents (e.g., nitro) underwent slow rearrangement .
- Reactivity : The aldehyde group’s electrophilicity is modulated by the cyclobutyl ring’s electron density. Condensation reactions with amines/amides require pH control (e.g., pH 7–9) to balance nucleophilic attack and aldehyde hydration .
Experimental Design : - Conduct variable-temperature NMR (VT-NMR) to track dynamic rearrangements.
- Compare reaction kinetics with analogs (e.g., cyclohexyl or phenyl substituents) under identical conditions.
Basic Question: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced Question: How can computational chemistry predict the behavior of this compound in drug discovery pipelines?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like cholinesterases). Focus on the aldehyde’s role in covalent bond formation with catalytic residues .
- MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability and aggregation propensity.
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic additions or redox reactions .
Validation : Compare computational results with experimental kinetic data (e.g., IC50 values in enzyme assays).
Advanced Question: How should researchers resolve contradictions in reported reactivity data for triazole-carbaldehydes?
Methodological Answer:
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading). For example, showed that condensation efficiency with anilines depends on their electron density .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance).
- Advanced Characterization : Use in-situ IR spectroscopy to monitor intermediate formation during reactions.
Basic Question: What are the key considerations for designing derivatives of this compound for antimicrobial studies?
Methodological Answer:
- Functionalization : Target the aldehyde group for Schiff base formation with amines (e.g., sulfonamides) to enhance bioavailability .
- Bioisosterism : Replace the cyclobutyl group with cyclohexyl or aromatic rings to assess SAR.
- In Vitro Assays : Use microdilution methods (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include cytotoxicity assays on mammalian cells .
Advanced Question: How does the cyclobutyl group affect the compound’s photophysical properties for material science applications?
Methodological Answer:
- UV-Vis Spectroscopy : Compare absorption/emission spectra with analogs (e.g., phenyl-substituted triazoles). The cyclobutyl group may induce bathochromic shifts due to strain-induced conjugation effects.
- TD-DFT Calculations : Model excited-state transitions to correlate experimental spectra with electronic transitions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for potential use in OLEDs or sensors .
Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 ratio). For polar impurities, switch to reverse-phase C18 columns with acetonitrile/water gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (see Table 2 in for analog solubility trends) .
- HPLC : Employ a Zorbax SB-C18 column (4.6 × 150 mm) with UV detection at 254 nm for analytical purity checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
